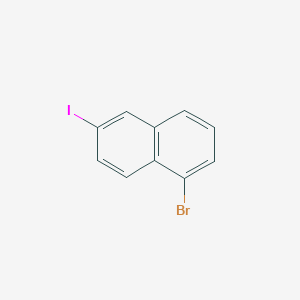
1-Bromo-6-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-6-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. The typical synthetic route involves:
Bromination: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-amino-6-iodonaphthalene when using ammonia.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-6-iodonaphthalene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-iodonaphthalene
- 2-Bromo-1-iodonaphthalene
- 1-Bromo-2-iodonaphthalene
Comparison: 1-Bromo-6-iodonaphthalene is unique due to the specific positions of the bromine and iodine atoms on the naphthalene ring, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C10H6BrI |
|---|---|
Molekulargewicht |
332.96 g/mol |
IUPAC-Name |
1-bromo-6-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI-Schlüssel |
FXUZFPSVRQFBNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

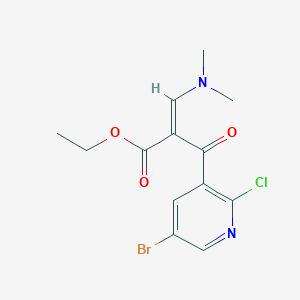

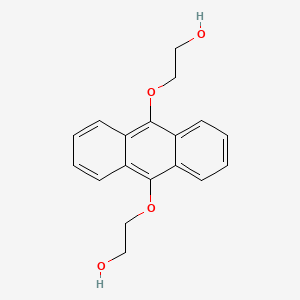


![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)

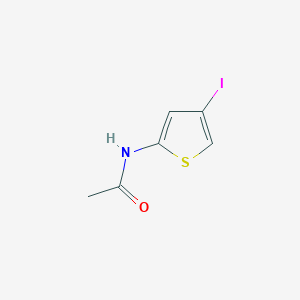


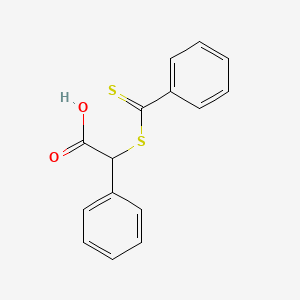
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
